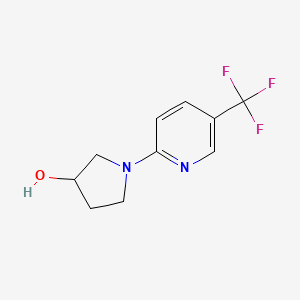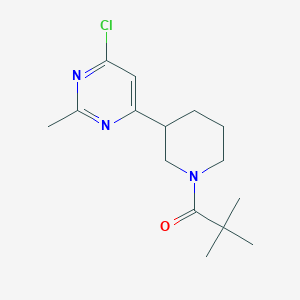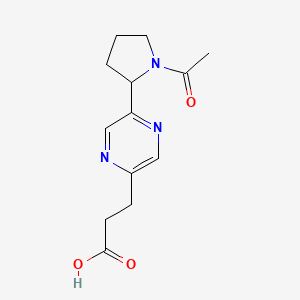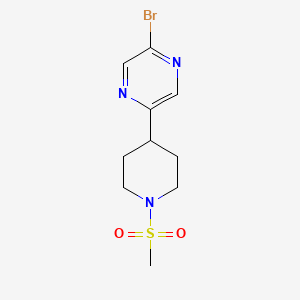
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol
Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol, also known as TFMPP, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the 5-HT1A receptor, which is a serotonin receptor located in the brain. TFMPP has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Scientific Research Applications
Conformational Properties and Hydrogen Bonding
A study by Laurella & Erben (2016) focuses on the conformational properties of closely related species, including 1-(5-trifluoromethyl- [1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol. This research highlights the importance of intramolecular OH⋯N hydrogen bonding in influencing the molecule's conformational behavior (Laurella & Erben, 2016).
Application in Organic Light-Emitting Diodes (OLEDs)
Chang et al. (2013) investigated the use of similar compounds in synthesizing a new class of heteroleptic Ir(III) metal complexes, demonstrating their potential application in high-performance OLEDs (Chang et al., 2013).
Another study by Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates that contain trifluoromethyl groups, showing their efficiency in OLEDs and highlighting their mechanoluminescence and photoluminescence properties (Huang et al., 2013).
Structural Analysis and Synthesis Methods
Marangoni et al. (2017) describe a method for synthesizing a series of compounds related to 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol, providing insight into the structural analysis of these molecules (Marangoni et al., 2017).
Khlebnikov et al. (2018) explored the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block, showing the versatility in chemical synthesis and structural variations of related compounds (Khlebnikov et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often involving the formation of complexes with other molecules .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biochemical processes, including those involved in the regulation of dna and protein function .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that metal complexes of bis(pyridin-2-yl)amine-based ligands, which are similar to the compound , possess cytotoxic activity .
Action Environment
It is known that the properties of pyrrolidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical compounds .
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-9(14-5-7)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSQDGTNWMIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B1399447.png)
![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)
